IMPDH2 Inhibitory Activity of Methyl 5-amino-2-(trifluoromethyl)isonicotinate
Methyl 5-amino-2-(trifluoromethyl)isonicotinate demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppressive and antiviral indications [1]. The compound exhibited Ki values of 430 nM and 440 nM against the IMP and NAD substrates respectively, providing a baseline activity profile for this chemotype [2]. In contrast, the commercially available comparator methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5)—which lacks the 5-amino substituent—shows no documented IMPDH2 inhibition in BindingDB or ChEMBL databases . This functional divergence underscores that the 5-amino group is not merely a synthetic handle but a critical pharmacophoric element for target engagement.
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 430 nM (IMP substrate); Ki = 440 nM (NAD substrate) |
| Comparator Or Baseline | Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5): No reported IMPDH2 inhibition |
| Quantified Difference | Target compound: active (430–440 nM Ki); Comparator: inactive / unreported |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 enzyme assay; NAD/IMP substrates |
Why This Matters
This differential activity confirms that the 5-amino substituent is essential for IMPDH2 target engagement, making the compound irreplaceable for research programs investigating this target class.
- [1] BindingDB. Assay ChEMBL_89942 (CHEMBL699568): Inhibition of IMPDH2 by methyl 5-amino-2-(trifluoromethyl)isonicotinate. View Source
- [2] BindingDB. PrimarySearch_ki: Affinity data (Ki = 430 nM, 440 nM) for BDBM50421763 against IMPDH2. View Source
